5-Methoxypiperidin-2-one

Description

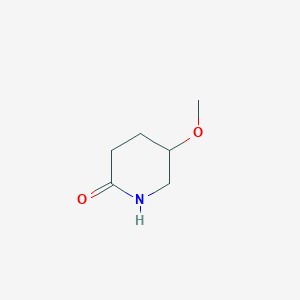

5-Methoxypiperidin-2-one is a six-membered lactam (piperidinone) featuring a methoxy (-OCH₃) substituent at the 5-position of the piperidine ring and a ketone group at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

5-methoxypiperidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-9-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) |

InChI Key |

JKGZICZSRXYNHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(=O)NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypiperidin-2-one can be achieved through various methods. One common approach involves the reaction of 2-piperidone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides can be employed.

Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

5-Methoxypiperidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxypiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Substituent Effects on Reactivity: Methoxy vs. Phenyl vs. Methyl Groups: The phenyl substituent in 5-(Hydroxymethyl)-5-phenylpiperidin-2-one enhances aromatic interactions in drug-receptor binding, whereas methyl groups (e.g., in 5-Methyl-5-phenylpiperidin-2-one) increase lipophilicity .

- Ring Size Differences: Piperidinone (6-membered) vs.

Biological Activity

5-Methoxypiperidin-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, biological activity characterization, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of piperidine derivatives, which are known for their pharmacological properties. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of novel 5-oxopyrrolidine derivatives, including those with piperidinone structures, were evaluated for their cytotoxic effects against various cancer cell lines. The A549 human lung adenocarcinoma model was utilized for testing, revealing structure-dependent anticancer activity.

Case Study: A549 Cell Line

In a study involving 5-oxopyrrolidine derivatives, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that certain derivatives exhibited significant cytotoxicity towards A549 cells compared to standard chemotherapeutic agents like cisplatin. For example:

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| Compound A | 66% | 25 |

| Compound B | 54% | 15 |

| Compound C | 70% | 30 |

These findings suggest that modifications in the structure of piperidine derivatives can enhance their anticancer activity while maintaining lower toxicity levels towards non-cancerous cells .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy was assessed using standard protocols for determining minimum inhibitory concentrations (MIC).

Antimicrobial Efficacy Data

The following table summarizes the antimicrobial activity of selected piperidine derivatives:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Klebsiella pneumoniae | 32 |

These results indicate that certain modifications in the piperidine structure can lead to enhanced activity against resistant bacterial strains .

The mechanism underlying the biological activity of this compound involves various pathways. For anticancer effects, it is believed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell proliferation. In terms of antimicrobial action, piperidine derivatives may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.